Lercanidipine-d3 Hydrochloride
Overview
Description
Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine Hydrochloride, a third-generation dihydropyridine calcium channel blocker. It is primarily used in the management of hypertension by relaxing and dilating blood vessels, which allows for improved blood flow and reduced blood pressure . The deuterated form, Lercanidipine-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its enhanced stability and reduced metabolic rate compared to the non-deuterated form.
Mechanism of Action
Target of Action
Lercanidipine-d3 Hydrochloride, also known as Lercanidipine-d3 (hydrochloride), is a calcium channel blocker of the dihydropyridine class . Its primary targets are the calcium channels located on the myocardial and vascular smooth muscle cell membranes .
Mode of Action
This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
This compound’s pharmacokinetics properties include a bioavailability of approximately 10% due to the first-pass effect . It is mainly metabolized by CYP3A4 and has an elimination half-life of 8–10 hours . The duration of action is over 24 hours, and it is excreted in urine (50%) .
Action Environment
Certain environmental factors can influence the action, efficacy, and stability of this compound. For instance, grapefruit inhibits the metabolism of lercanidipine through CYP3A4, which causes increased serum levels of lercanidipine, and may increase the risk of hypotension . Therefore, caution is advised with grapefruit and St. John’s Wort .
Biochemical Analysis
Biochemical Properties
Lercanidipine-d3 Hydrochloride interacts with L-type calcium channels in cell membranes, inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
The inhibition of calcium influx by this compound has significant effects on various types of cells and cellular processes. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to L-type calcium channels in cell membranes. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, this compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
It is known that the solubilities of this compound polymorphs are strongly dependent on the composition and pH of the buffer media .
Metabolic Pathways
This compound is involved in the calcium signaling pathway, interacting with L-type calcium channels in cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of high-purity Lercanidipine Hydrochloride involves several key steps:
Esterification: Diketene and 3-hydroxypropionitrile are esterified in the presence of an alkali to generate propionitrile acetoacetate.
Condensation and Cyclization: The propionitrile acetoacetate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate, followed by one-pot hydrolytic acidification to obtain the Lercanidipine parent nucleus.
Esterification and Crystallization: The final step involves esterification under the catalysis of thionyl chloride and dimethyl formamide, followed by crystallization to obtain high-purity Lercanidipine Hydrochloride.
Industrial Production Methods: In industrial settings, the production of Lercanidipine Hydrochloride typically involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as solvent evaporation and solid dispersion methods can enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and ammonia are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Lercanidipine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Employed in metabolic studies to understand the drug’s behavior in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of advanced drug formulations with improved stability and efficacy
Comparison with Similar Compounds
Lercanidipine-d3 Hydrochloride is compared with other dihydropyridine calcium channel blockers such as:
- Amlodipine
- Nifedipine
- Felodipine
- Lacidipine
Uniqueness:
- This compound has a higher lipophilicity and vascular selectivity compared to other calcium channel blockers, leading to a longer duration of action and fewer side effects .
- Amlodipine is known for its long half-life and is commonly used in the treatment of hypertension and angina.
- Nifedipine has a rapid onset of action but a shorter duration, making it suitable for acute management of hypertension.
- Felodipine and Lacidipine are also used for hypertension but differ in their pharmacokinetic profiles and side effect profiles.
Properties
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-OWKBQAHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675988 | |
Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189954-18-4 | |
Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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